molecular formula C14H10BrClO2 B5866104 2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone

2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone

Cat. No.: B5866104
M. Wt: 325.58 g/mol
InChI Key: WLYRAQPZXLEDRS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone typically involves the reaction of 4-bromophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromophenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(4-bromophenyl)ethanone: Similar structure but with reversed positions of bromine and chlorine atoms.

    2-(4-fluorophenoxy)-1-(4-chlorophenyl)ethanone: Fluorine atom instead of bromine.

    2-(4-bromophenoxy)-1-(4-methylphenyl)ethanone: Methyl group instead of chlorine.

Uniqueness

2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-3-7-13(8-4-11)18-9-14(17)10-1-5-12(16)6-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYRAQPZXLEDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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